![molecular formula C19H13BrN2O3S B187900 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one CAS No. 324065-01-2](/img/structure/B187900.png)
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one, also known as BMVC, is a synthetic compound that belongs to the class of chromone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases like cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one is not fully understood. It is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It also activates the intrinsic apoptotic pathway, leading to apoptosis of cancer cells.
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. It reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby reducing inflammation.
In neurodegenerative disorders, 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to reduce oxidative stress and neuroinflammation. It activates the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant enzymes and reduces the production of pro-inflammatory cytokines.
生化学的および生理学的効果
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo studies. It induces apoptosis in cancer cells, reduces inflammation, and protects against oxidative stress and neuroinflammation. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
実験室実験の利点と制限
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent therapeutic effects against various diseases, making it a promising candidate for drug development. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has also been shown to have low toxicity in animal studies, indicating its safety for use in humans.
However, there are also some limitations to using 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one in lab experiments. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic effects. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one. One direction is to further elucidate its mechanism of action and optimize its therapeutic effects. This can be done by studying its interaction with various signaling pathways and identifying its molecular targets.
Another direction is to develop 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one as a potential drug candidate for various diseases. This can be done by conducting preclinical and clinical studies to evaluate its safety and efficacy in humans.
Finally, future research can explore the potential of 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one as a diagnostic tool for various diseases. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to exhibit fluorescence properties, which can be utilized for imaging and diagnostic purposes.
Conclusion
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one is a synthetic compound that exhibits potent anti-cancer, anti-inflammatory, and neuroprotective effects. It has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for drug development. Further research is needed to optimize its therapeutic effects, develop it as a drug candidate, and explore its potential as a diagnostic tool.
合成法
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the reaction of 3-formylchromone, 4-bromoaniline, and 2-aminothiazole in the presence of a base and a solvent. The reaction proceeds through a series of condensation and cyclization reactions, resulting in the formation of 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one. The yield of the reaction is moderate to high, depending on the reaction conditions used.
科学的研究の応用
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. It has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
In addition, 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. It has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
324065-01-2 |
|---|---|
製品名 |
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
分子式 |
C19H13BrN2O3S |
分子量 |
429.3 g/mol |
IUPAC名 |
3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C19H13BrN2O3S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(22-16)21-13-4-2-12(20)3-5-13/h2-10H,1H3,(H,21,22) |
InChIキー |
CURNNESEBVYKBB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br |
正規SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br |
その他のCAS番号 |
324065-01-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

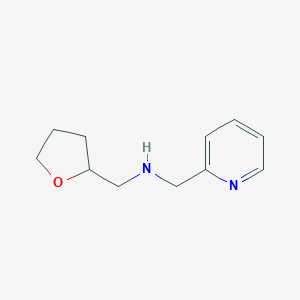
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
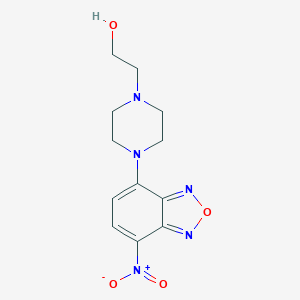
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
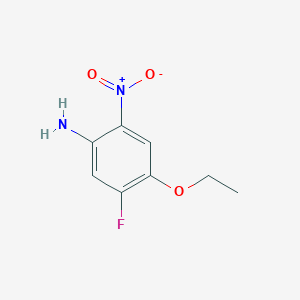
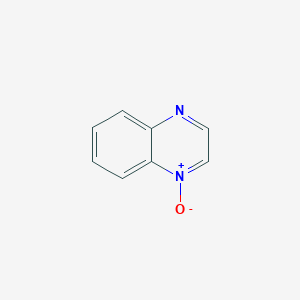
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
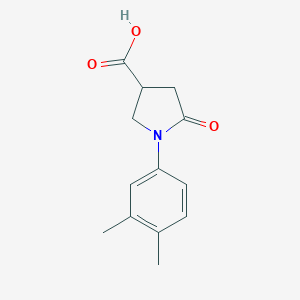
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)